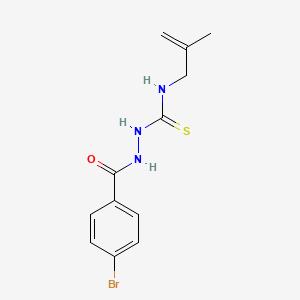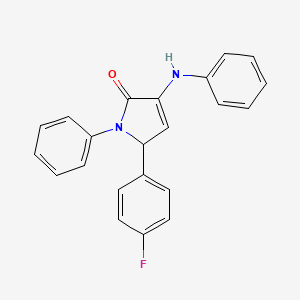
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine, also known as BAM-15, is a novel mitochondrial uncoupler that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool in the study of mitochondrial function and metabolism.
Aplicaciones Científicas De Investigación
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine has shown potential applications in various scientific research fields, including mitochondrial function and metabolism, cancer research, and neurodegenerative diseases. In mitochondrial research, this compound has been used as a tool to study mitochondrial uncoupling and its effects on cellular metabolism. In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine acts as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial inner membrane and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the interaction of this compound with the mitochondrial inner membrane and the respiratory chain complexes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased mitochondrial respiration, decreased ATP production, increased reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. In addition, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine in lab experiments is its ability to induce mitochondrial uncoupling in a specific and controlled manner, allowing for the study of mitochondrial function and metabolism. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in both cancer and non-cancer cells. Therefore, caution must be taken when using this compound in lab experiments, and appropriate safety measures must be implemented.
Direcciones Futuras
There are several future directions for research involving (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine. One direction is to further investigate the mechanism of action of this compound and its interaction with the mitochondrial inner membrane and respiratory chain complexes. Another direction is to study the potential therapeutic applications of this compound in neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method of this compound and develop new derivatives with improved properties. Overall, this compound has shown great potential as a tool in scientific research and warrants further investigation.
Métodos De Síntesis
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzyl chloride and 2-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been validated through various analytical techniques such as NMR and mass spectrometry.
Propiedades
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-4-5-7-15(12)17-11-14-8-9-16(18-3)13(2)10-14/h8-10,12,15,17H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNPQVKYJJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)


![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)
![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
